2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, methoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a suitable benzaldehyde derivative is treated with fluorinating agents, methoxylating agents, and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) and trifluoromethyl iodide (CF3I).
Major Products
Oxidation: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The combination of fluorine, methoxy, and trifluoromethyl groups can enhance its stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-4H,1H3 |
InChI Key |
YUTSVMCPKOPRDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
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